

# NBPF15 Expression in Cancer: A Technical Guide

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## Compound of Interest

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## Introduction

This technical guide provides a comprehensive overview of Neuroblastoma Breakpoint Family Member 15 (NBPF15) expression across various cancer types. NBPF15 is a member of the NBPF family, a group of proteins whose genes are located on chromosome 1 and have been implicated in neuroblastoma and other cancers.[1][2][3] The function of NBPF15 is not yet fully understood, but its association with cancer suggests it may play a role in oncogenesis or tumor suppression.[2] This document summarizes quantitative expression data, details experimental methodologies for NBPF15 analysis, and visualizes potential signaling pathways and experimental workflows.

## Data Presentation: NBPF15 Expression in Human Cancers

The expression of NBPF15 varies across different cancer types at both the mRNA and protein levels. The following tables summarize the available quantitative and qualitative data.

### Table 1: NBPF15 mRNA Expression in Various Cancer Types (TCGA RNA-seq data)

Quantitative data from The Cancer Genome Atlas (TCGA) provides insights into the transcript levels of NBPF15 across a range of cancers. The data is presented as median Fragments Per Kilobase of exon per Million reads (FPKM).

| Cancer Type                           | Median FPKM |
|---------------------------------------|-------------|
| Adrenocortical Carcinoma              | 0.5         |
| Bladder Urothelial Carcinoma          | 0.8         |
| Breast Invasive Carcinoma             | 0.7         |
| Cervical Squamous Cell Carcinoma      | 1.2         |
| Colon Adenocarcinoma                  | 0.6         |
| Glioblastoma Multiforme               | 0.4         |
| Head and Neck Squamous Cell Carcinoma | 0.9         |
| Kidney Renal Clear Cell Carcinoma     | 0.5         |
| Liver Hepatocellular Carcinoma        | 1.5         |
| Lung Adenocarcinoma                   | 1.1         |
| Lung Squamous Cell Carcinoma          | 1.3         |
| Ovarian Serous Cystadenocarcinoma     | 0.9         |
| Pancreatic Adenocarcinoma             | 0.7         |
| Prostate Adenocarcinoma               | 0.4         |
| Stomach Adenocarcinoma                | 0.8         |
| Thyroid Carcinoma                     | 1.0         |
| Uterine Corpus Endometrial Carcinoma  | 0.8         |

Data sourced from The Human Protein Atlas, which reports RNA-seq data from TCGA.<sup>[4]</sup>

## Table 2: Qualitative Summary of NBPF15 Protein Expression (Immunohistochemistry)

Protein expression data, primarily from immunohistochemical staining of tumor tissues, provides a qualitative assessment of NBPF15 levels in various cancers.

| Cancer Type              | Staining Intensity  | Cellular Localization            | Reference                               |
|--------------------------|---|----------------------------------|---|
| Melanoma                 | Moderate (in some cases)  | Cytoplasmic                      | <a href="#">[5]</a>                     |
| Urothelial Carcinoma     | Moderate (in some cases)  | Cytoplasmic, Nuclear             | <a href="#">[5]</a>                     |
| Thyroid Cancer           | Moderate to Strong (papillary adenocarcinomas)                    | Membranous                       | <a href="#">[4]</a>                     |
| Renal Cancer             | Moderate (in several cases)                                       | Cytoplasmic, Nuclear, Membranous | <a href="#">[5]</a>                     |
| Hepatocellular Carcinoma | Moderate (in a few cases)   | Cytoplasmic, Nuclear             | <a href="#">[5]</a>                     |
| Lung Cancer              | Moderate to Strong (squamous cell carcinomas and adenocarcinomas) | Membranous, Cytoplasmic          | <a href="#">[4]</a> <a href="#">[5]</a> |
| Stomach Cancer           | Moderate (in few cases)   | Cytoplasmic                      | <a href="#">[5]</a>                     |
| Cervical Cancer          | Moderate to Strong (squamous cell carcinomas)                     | Membranous                       | <a href="#">[4]</a>                     |
| Ovarian Cancer           | Moderate to Strong (papillary adenocarcinomas)                    | Membranous                       | <a href="#">[4]</a>                     |
| Colorectal Cancer        | Moderate to Strong (papillary adenocarcinomas)                    | Membranous                       | <a href="#">[4]</a>                     |
| Pancreatic Cancer        | Moderate to Strong (papillary                                     | Membranous, Nuclear              | <a href="#">[4]</a>                     |

|                      |   |             |                     |
|----------------------|---|-------------|---------------------|
|                      | adenocarcinomas),<br>Weak (nuclear)               |             |                     |
| Endometrial Cancer   | Weak (in a few cases)                             | Nuclear     | <a href="#">[5]</a> |
| Head and Neck Cancer | Moderate (single case of squamous cell carcinoma) | Nuclear     | <a href="#">[5]</a> |
| Breast Cancer        | Moderate (lobular carcinomas)                     | Cytoplasmic | <a href="#">[5]</a> |

This summary is based on qualitative descriptions from The Human Protein Atlas.[\[4\]](#)[\[5\]](#)

### Table 3: Genetic Alterations of NBPF15 in Cancer

Analysis of cancer genomics data from cBioPortal reveals that NBPF15 is genetically altered in a subset of tumors.

| Cancer Study                      | Number of Samples | Alteration Frequency |
|-----------------------------------|-------------------|----------------------|
| Combined Study (Multiple Cancers) | 9094              | 4%                   |

Data queried from cBioPortal.[\[6\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of NBPF15 expression. The following are generalized protocols for key experimental techniques, which should be optimized for specific antibodies and experimental conditions.

### Immunohistochemistry (IHC) Protocol for NBPF15

This protocol outlines the steps for detecting NBPF15 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

#### 1. Deparaffinization and Rehydration:

- Heat slides at 60°C for 20-30 minutes.
- Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
- Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.
- Rinse with distilled water for 5 minutes.

## 2. Antigen Retrieval:

- This step is critical for unmasking the antigenic epitope.<sup>[7]</sup>
- Heat-Induced Epitope Retrieval (HIER) is recommended.
- Immerse slides in a pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
- Heat in a microwave, pressure cooker, or water bath. The exact time and temperature should be optimized, but a common starting point is 95-100°C for 20 minutes.
- Allow slides to cool to room temperature for at least 20 minutes.
- Rinse with PBS or TBS wash buffer.

## 3. Peroxidase Blocking:

- Incubate sections with 3% hydrogen peroxide in methanol or water for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer.

## 4. Blocking:

- Incubate sections with a blocking serum (e.g., 5-10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature to prevent non-specific antibody binding.<sup>[7]</sup>

## 5. Primary Antibody Incubation:

- Dilute the anti-NBPF15 primary antibody to its optimal concentration in blocking buffer or a specialized antibody diluent.

- Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

#### 6. Secondary Antibody and Detection:

- Rinse slides with wash buffer (3 x 5 minutes).
- Incubate with a biotinylated secondary antibody or a polymer-based detection system according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
- Rinse with wash buffer (3 x 5 minutes).
- If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent for 30 minutes.
- Rinse with wash buffer (3 x 5 minutes).

#### 7. Chromogen Development:

- Apply the chromogen substrate (e.g., DAB) and monitor for color development under a microscope (typically 1-10 minutes).
- Stop the reaction by rinsing with distilled water.

#### 8. Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.<sup>[7]</sup>
- "Blue" the hematoxylin by rinsing in running tap water.
- Dehydrate the sections through a graded series of ethanol and xylene.
- Mount with a permanent mounting medium.

## Quantitative Real-Time PCR (qPCR) Protocol for NBPF15 mRNA

This protocol details the quantification of NBPF15 mRNA expression from total RNA.

#### 1. RNA Extraction and Quality Control:

- Extract total RNA from cells or tissues using a method that yields high-quality, intact RNA (e.g., Trizol or column-based kits).
- Assess RNA quality and quantity. An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity should be checked via gel electrophoresis or a bioanalyzer.[\[8\]](#)

#### 2. DNase Treatment:

- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[\[8\]](#)

#### 3. Reverse Transcription (cDNA Synthesis):

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

#### 4. qPCR Reaction Setup:

- Prepare a master mix containing SYBR Green or a TaqMan probe-based qPCR mix, forward and reverse primers for NBPF15, and nuclease-free water.
- Add the cDNA template to the master mix in appropriate qPCR plates or tubes.
- Include no-template controls (NTCs) to check for contamination and no-reverse-transcription controls (-RT) to verify the absence of genomic DNA amplification.

#### 5. qPCR Cycling and Data Acquisition:

- Perform the qPCR reaction in a real-time PCR instrument with a typical cycling protocol:
  - Initial denaturation (e.g., 95°C for 10 minutes).
  - 40 cycles of:
    - Denaturation (e.g., 95°C for 15 seconds).



- Annealing/Extension (e.g., 60°C for 60 seconds).
- Include a melt curve analysis at the end if using SYBR Green to verify the specificity of the amplified product.

#### 6. Data Analysis:

- Determine the cycle threshold (Ct) values for NBPF15 and a stably expressed reference gene (e.g., GAPDH, ACTB).
- Calculate the relative expression of NBPF15 using the  $2^{-\Delta\Delta C_t}$  method.[\[9\]](#)

## Western Blot Protocol for NBPF15 Protein

This protocol describes the detection and semi-quantitative analysis of NBPF15 protein in cell or tissue lysates.

#### 1. Sample Preparation:

- Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Keep samples on ice throughout the procedure.
- Sonicate or vortex the lysates to ensure complete lysis and shear DNA.
- Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).

#### 2. SDS-PAGE:

- Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

- Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of NBPF15).

- Run the gel until the dye front reaches the bottom.

### 3. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

### 4. Blocking:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

### 5. Primary Antibody Incubation:

- Incubate the membrane with the anti-NBPF15 primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

### 6. Secondary Antibody Incubation:

- Wash the membrane three times for 10 minutes each with TBS-T.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

### 7. Detection:

- Wash the membrane again three times for 10 minutes each with TBS-T.
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Capture the chemiluminescent signal using an imaging system or X-ray film.

### 8. Analysis:

- Analyze the band intensities using densitometry software. Normalize the NBPF15 signal to a loading control (e.g., GAPDH or  $\beta$ -actin) for semi-quantitative analysis.

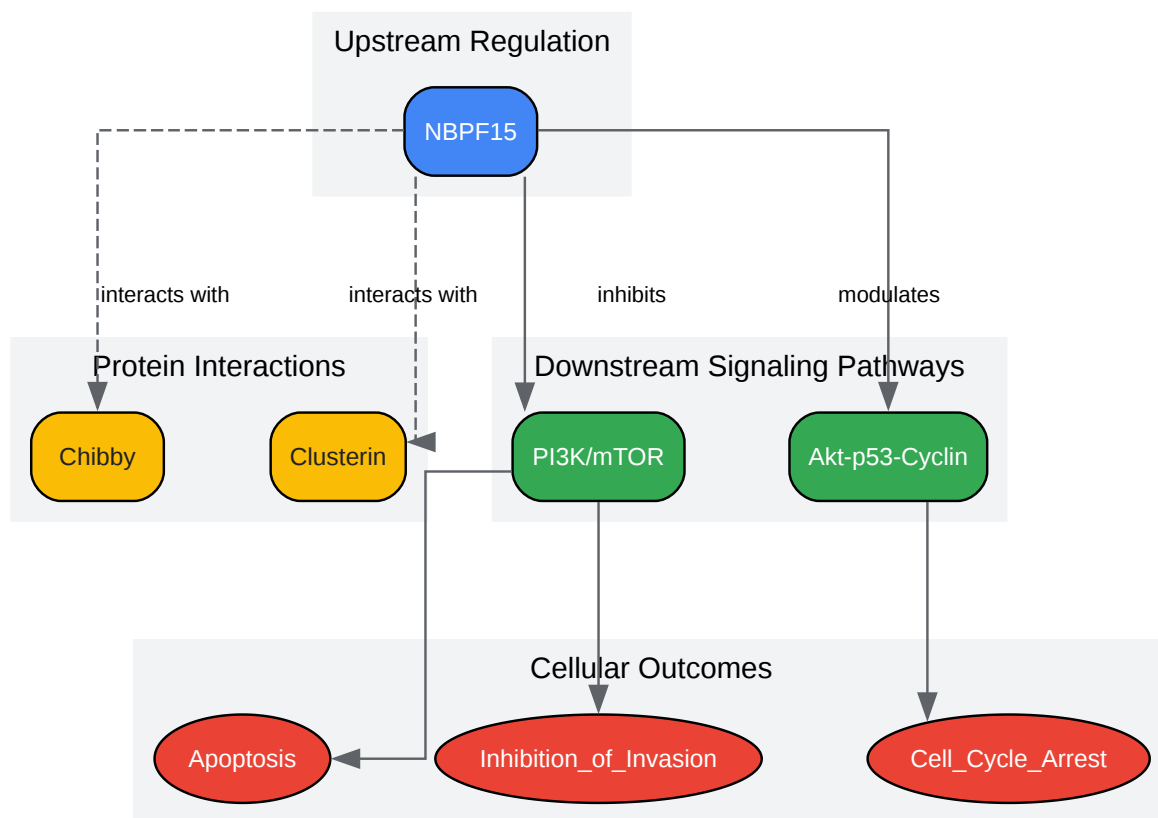
## Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the role of NBPF15 in cancer.

### Potential Signaling Pathway Involving NBPF Family Proteins

While the specific signaling pathways of NBPF15 are not well-elucidated, studies on the closely related NBPF1 suggest potential involvement in tumor suppressor pathways. NBPF1 has been shown to interact with Chibby and clusterin, both of which are candidate tumor suppressors.

[10] Furthermore, NBPF1 can influence key cancer-related signaling pathways such as PI3K/mTOR and Akt-p53-Cyclin.[11][12] The following diagram illustrates a hypothetical signaling pathway based on these findings for the NBPF family.

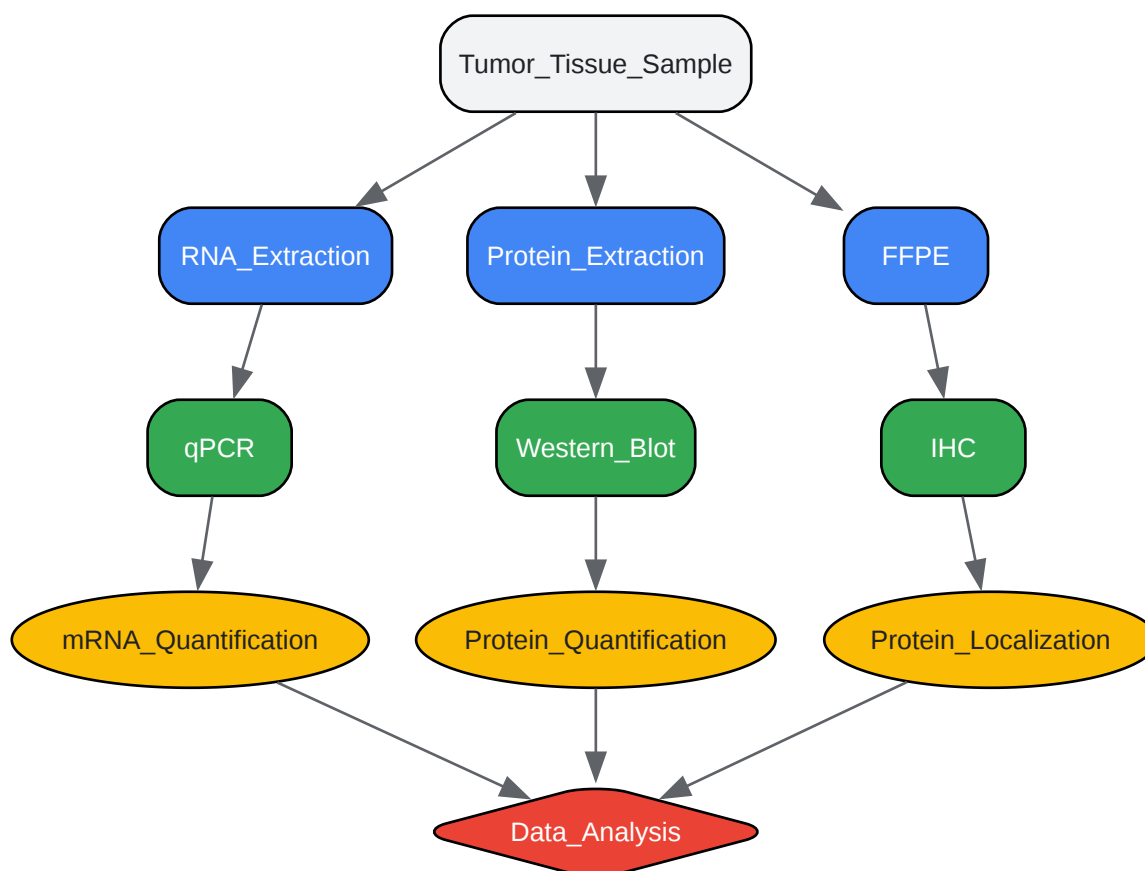


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#### Hypothetical NBPF15 Signaling Pathway

## Experimental Workflow for NBPF15 Expression Analysis

The following diagram outlines the logical flow of experiments to characterize NBPF15 expression from tissue samples to data analysis.



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### NBPF15 Expression Analysis Workflow

## Conclusion

This technical guide consolidates the current understanding of NBPF15 expression in various cancers. The provided data indicates differential expression of NBPF15 across tumor types, suggesting a context-dependent role in cancer biology. The detailed experimental protocols serve as a foundation for researchers to design and execute robust studies on NBPF15. Further investigation into the specific signaling pathways and functional consequences of NBPF15 expression is warranted to elucidate its potential as a biomarker or therapeutic target in oncology.

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- To cite this document: BenchChem. [NBPF15 Expression in Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401325#nbpf15-expression-in-different-cancer-types]

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